molecular formula C20H26Cl2N2O B14447836 N-Benzyl-6'-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride CAS No. 77966-32-6

N-Benzyl-6'-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride

Cat. No.: B14447836
CAS No.: 77966-32-6
M. Wt: 381.3 g/mol
InChI Key: NSIQUHOMQRHFNU-UHFFFAOYSA-N
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Description

N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzyl group, a chloro substituent, and a diethylamino group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyrazine with benzylamine in the presence of potassium carbonate (K₂CO₃) and acetonitrile as a solvent. The reaction mixture is heated at 85°C for 13 hours in a sealed pyrex flask. After the reaction, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

77966-32-6

Molecular Formula

C20H26Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

[2-(N-benzyl-2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C20H25ClN2O.ClH/c1-4-22(5-2)15-19(24)23(14-17-11-7-6-8-12-17)20-16(3)10-9-13-18(20)21;/h6-13H,4-5,14-15H2,1-3H3;1H

InChI Key

NSIQUHOMQRHFNU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)C.[Cl-]

Origin of Product

United States

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